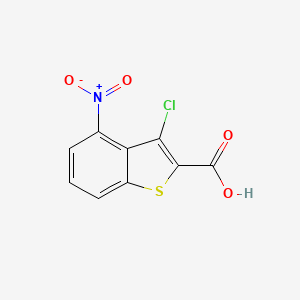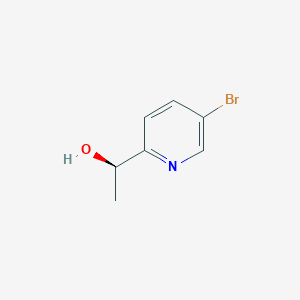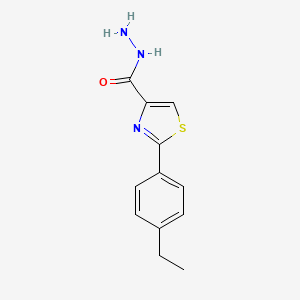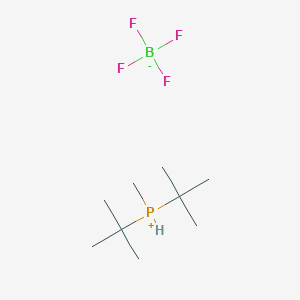![molecular formula C17H16N2O2 B3430917 2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one CAS No. 870692-98-1](/img/no-structure.png)
2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one, commonly referred to as 2H-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one, is a synthetic compound belonging to the quinazolinone family. It has recently been studied for its potential use in a variety of scientific applications, including drug development and biochemistry.
科学研究应用
2H-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one has been studied for its potential use in drug development and biochemistry. In particular, it has been investigated for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been studied for its potential to act as an antioxidant and to modulate the activity of certain ion channels, as well as its ability to act as an agonist of the serotonin 5-HT2A receptor.
作用机制
Target of Action
Similar compounds such as esmolol and 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid are known to interact with beta-adrenergic receptors in the heart . These receptors play a crucial role in regulating heart rate and force of contraction.
Mode of Action
Compounds with similar structures, such as esmolol , work by blocking beta-adrenergic receptors in the heart, leading to decreased force and rate of heart contractions .
Pharmacokinetics
Similar compounds are known to have a rapid onset but short duration of action , suggesting that this compound may also have similar pharmacokinetic properties.
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound may lead to decreased heart rate and force of contraction .
实验室实验的优点和局限性
2H-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it an ideal compound for use in drug development and biochemistry studies. Additionally, it has been shown to have a number of biochemical and physiological effects, making it a useful tool for investigating these effects. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively short half-life, meaning that it must be used quickly and in small amounts. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain situations.
未来方向
Given the potential of 2H-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one, there are a number of future directions that could be explored. These include further investigation into its mechanism of action, its potential uses in drug development and biochemistry, and its ability to modulate the activity of certain ion channels. Additionally, further research could be conducted into its potential use as an antioxidant and its ability to act as an agonist of the serotonin 5-HT2A receptor. Finally, further investigation into its pharmacokinetics and pharmacodynamics could be conducted to better understand its effects in vivo.
合成方法
2H-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one can be synthesized through a multi-step process. The first step involves the condensation of 4-(propan-2-yl)phenol with ethyl acetoacetate in the presence of sodium methoxide, followed by the addition of hydroxylamine hydrochloride. This reaction produces a hydrazone intermediate, which is then treated with sodium hydroxide to form the desired quinazolinone compound.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one involves the condensation of 2-aminobenzamide with 4-isopropylbenzaldehyde followed by cyclization and oxidation steps.", "Starting Materials": [ "2-aminobenzamide", "4-isopropylbenzaldehyde", "Acetic acid", "Sodium acetate", "Hydrogen peroxide", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzamide (1.0 eq) and 4-isopropylbenzaldehyde (1.2 eq) in acetic acid and add a catalytic amount of sodium acetate. Heat the mixture to reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium hydroxide to adjust the pH to 9-10. Stir the mixture for 30 minutes.", "Step 3: Filter the precipitated solid and wash with water. Dry the solid and recrystallize from ethanol to obtain 2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one.", "Step 4: Oxidation of the product can be achieved by treating with hydrogen peroxide in the presence of a catalyst such as sodium tungstate or silver nitrate." ] } | |
CAS 编号 |
870692-98-1 |
产品名称 |
2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one |
分子式 |
C17H16N2O2 |
分子量 |
280.32 g/mol |
IUPAC 名称 |
3-(4-propan-2-ylphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C17H16N2O2/c1-11(2)12-7-9-13(10-8-12)19-16(20)14-5-3-4-6-15(14)18-17(19)21/h3-11H,1-2H3,(H,18,21) |
InChI 键 |
ZUAKYEINYRAVOG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O |
规范 SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



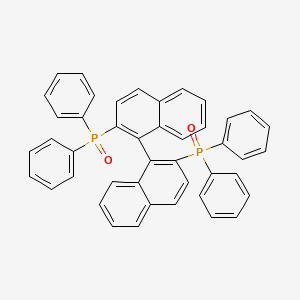
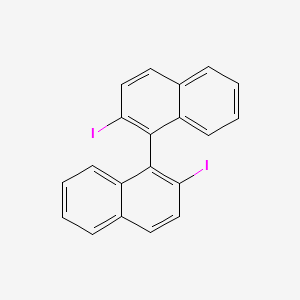
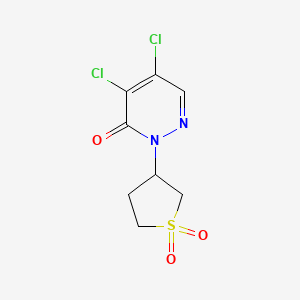
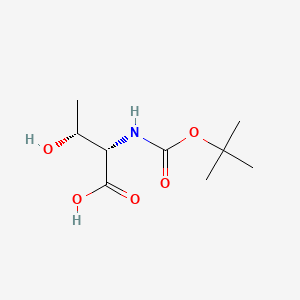
![[2-(Benzyloxy)pyridin-4-yl]methylamine](/img/structure/B3430872.png)
![2-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid](/img/structure/B3430874.png)


